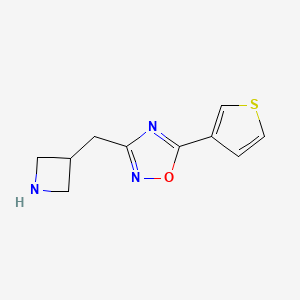
3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
Overview
Description
3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 325.34 g/mol. Its structure features an oxadiazole ring fused with an azetidine and a thiophene moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₅S |
| Molecular Weight | 325.34 g/mol |
| CAS Number | 1396782-89-0 |
Antimicrobial Activity
Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole scaffold have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. One study demonstrated that certain oxadiazole derivatives inhibited the growth of M. tuberculosis with promising minimum inhibitory concentrations (MIC) .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Compounds within this class have been found to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some derivatives have been shown to inhibit the PI3K/Akt pathway, leading to reduced cell viability in cancer cells .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, oxadiazole derivatives have demonstrated anti-inflammatory effects. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting their potential use in treating inflammatory conditions .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Enzyme Inhibition : Many oxadiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Apoptosis Induction : These compounds can trigger apoptotic pathways in tumor cells by activating caspases and altering mitochondrial membrane potential.
- Cytokine Modulation : By modulating cytokine production, these compounds can effectively reduce inflammation and immune response .
Case Studies
Several case studies highlight the effectiveness of 1,2,4-oxadiazole derivatives:
- Anti-Tubercular Activity : A study by Parikh et al. (2020) reported that specific oxadiazole compounds showed strong activity against M. tuberculosis, achieving an EC value as low as 0.072 μM with excellent solubility profiles .
- Anticancer Research : Villemagne et al. (2020) synthesized new oxadiazole compounds that exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity in normal cells .
Properties
IUPAC Name |
3-(azetidin-3-ylmethyl)-5-thiophen-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-15-6-8(1)10-12-9(13-14-10)3-7-4-11-5-7/h1-2,6-7,11H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUVGPNVPNTNIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=NOC(=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















